2,6-Di-tert-butyl-4-hydroxybenzaldehyde
Overview
Description
2,6-Di-tert-butyl-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Drug Development : Inagaki, Matsumoto, and Tsuri (2003) developed a short synthesis method for tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, which is an important step in the synthesis of a major metabolite of the antiarthritic drug candidate S-2474 (Inagaki, Matsumoto, & Tsuri, 2003).
Organophosphorus Derivative Synthesis : Prishchenko and colleagues (2008) have described methods for synthesizing mono-, di-, and triphosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol, starting from 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and discussed some properties of these compounds (Prishchenko et al., 2008).
Environmental Monitoring and Analysis : Zhang et al. (2018) developed an analytical method for determining 2,6-di-tert-butyl-hydroxytoluene (BHT) and its transformation products, including 3,5-di-tert-butyl-4-hydroxybenzaldehyde, in indoor dust and sediment samples (Zhang et al., 2018).
Chemical Structure and Molecular Docking Studies : Mary and James (2020) conducted quantum chemical studies on 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, providing insights into its molecular structure and potential for antiviral activity against various influenza viruses (Mary & James, 2020).
Electrochemical Properties and Radical Stability : Khubaeva and Zakaeva (2012) synthesized 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-arylbenzimidazoles starting from 2,6-di-tert-butyl-4-hydroxybenzaldehyde and studied their electrochemical reduction and oxidation properties (Khubaeva & Zakaeva, 2012).
Applications in Synthetic Chemistry : Several studies have focused on the synthesis and characterization of various chemical compounds and complexes derived from or involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde, demonstrating its versatility and importance in synthetic chemistry. Examples include work by Sutradhar et al. (2016), Back et al. (2012), and others (Sutradhar et al., 2016), (Back et al., 2012).
properties
IUPAC Name |
2,6-ditert-butyl-4-hydroxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)12-7-10(17)8-13(11(12)9-16)15(4,5)6/h7-9,17H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKXCAURJYJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1C=O)C(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-t-butyl-4-hydroxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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